Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone
CAS No.:
Cat. No.: VC13499037
Molecular Formula: C14H12N4O4
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4O4 |
|---|---|
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methylideneamino]-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 |
| Standard InChI Key | QUIFNJPMGQCNMH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone is an organic compound derived from the reaction between 2-methylbenzaldehyde and 2,4-dinitrophenylhydrazine. This compound is notable for its applications in organic synthesis, analytical chemistry, and biochemical studies. Its molecular formula is C₁₄H₁₂N₄O₄, with a molecular weight of 300.27 g/mol.
Synthesis and Preparation
The synthesis of Benzaldehyde, 2-methyl-, 2-(2,4-dinitrophenyl)hydrazone typically involves a condensation reaction between 2-methylbenzaldehyde and 2,4-dinitrophenylhydrazine. This reaction is often carried out in an acidic medium, such as acetic acid, under reflux conditions to facilitate the formation of the hydrazone derivative.
Organic Chemistry
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Derivatizing Agent: Used in analytical chemistry to form stable hydrazones from aldehydes and ketones, facilitating their identification and quantification.
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Synthesis of Other Hydrazones: Acts as a precursor for synthesizing other substituted hydrazones through nucleophilic substitution reactions.
Biochemical Applications
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Enzyme Activity Studies: Utilized in assays to investigate enzyme activities related to metabolic pathways. The hydrazone formation can be indicative of specific enzymatic reactions involving carbonyl compounds.
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Microbial Resistance Studies: Derivatives of benzaldehyde hydrazones have shown antimicrobial properties, making them candidates for developing new antimicrobial agents.
Medicinal Chemistry
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Antimicrobial Activity: Studies have demonstrated that certain hydrazone derivatives possess significant activity against various bacterial strains, suggesting their potential use in treating infections caused by resistant pathogens.
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Anticancer Properties: Investigations into the anticancer effects of related compounds have highlighted their ability to inhibit tumor growth in vitro, warranting further exploration for therapeutic applications.
Industrial Applications
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Dyes and Pigments Production: The compound's reactivity allows it to be used in the synthesis of dyes and pigments, contributing to its application in textile and paint industries.
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Chemical Manufacturing: Serves as an intermediate in producing various industrial chemicals due to its versatile reactivity profile.
Research Findings
Recent studies have explored the potential of 2,4-dinitrophenyl hydrazone derivatives as potent alpha-amylase inhibitors, highlighting their role in biochemical pathways . Additionally, the antimicrobial properties of these derivatives have been investigated, showing promise in combating microbial resistance.
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